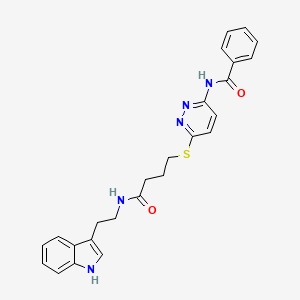

N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain an indole group, a pyridazine ring, and a benzamide moiety. Indoles are common in many natural products and pharmaceuticals, known for their diverse biological activities . Pyridazine is a six-membered ring with two nitrogen atoms, known for its bioisosteric properties. Benzamides are a class of compounds containing a benzene ring attached to an amide group .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amide group, the indole moiety, and the pyridazine ring. These groups could potentially undergo a variety of organic reactions .Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds with complex structures similar to N-(6-((4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide have been studied for their antimicrobial properties. For instance, new thienopyrimidine derivatives have exhibited pronounced antimicrobial activity, highlighting the potential for such compounds in addressing bacterial and fungal infections (Bhuiyan et al., 2006).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that these compounds can exhibit potent cardiac electrophysiological activity, suggesting their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Heterocyclic Synthesis and Therapeutic Applications

Compounds with related structures have been utilized in the synthesis of nicotinamide, thieno[2,3-b]pyridine, and various bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety. These compounds have potential applications in developing new therapeutic agents (Hussein et al., 2009).

Development of Biological Inhibitors

Research into compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has indicated their efficacy as isotype-selective histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs. This highlights the potential for similar compounds in cancer therapy and other diseases where HDACs play a critical role (Zhou et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Isocitrate Dehydrogenase-1 (IDH1) . IDH1 is a key rate-limiting enzyme in the tricarboxylic acid cycle (TCA) and has been found to have a high mutation rate in several tumors .

Mode of Action

The compound interacts with its target, IDH1, by inhibiting its activity. Specifically, it has shown significant potency against the IDH1-R132H mutation . This mutation can reduce α-KG to 2-hydroxyglutarate (2-HG), leading to the accumulation of 2-HG in mutant tumor cells . By inhibiting this mutation, the compound can prevent the accumulation of 2-HG.

Biochemical Pathways

The compound affects the tricarboxylic acid cycle (TCA) by inhibiting the activity of IDH1 . This can lead to a decrease in the activity of some α-KG dependent dioxygenases, resulting in oncogenesis and the development of tumors .

Result of Action

The primary result of the compound’s action is the inhibition of the IDH1-R132H mutation, which can significantly inhibit the production of 2-HG in U87MG IDH1-R132H cells . This can potentially prevent the development of tumors.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S/c31-23(26-15-14-19-17-27-21-10-5-4-9-20(19)21)11-6-16-33-24-13-12-22(29-30-24)28-25(32)18-7-2-1-3-8-18/h1-5,7-10,12-13,17,27H,6,11,14-16H2,(H,26,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZCWGCAUMEQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)

![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2934604.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2934612.png)